molecular formula C14H12N4 B14445376 2,5-Diphenyl-2H-1,2,3-triazol-4-amine CAS No. 74119-61-2

2,5-Diphenyl-2H-1,2,3-triazol-4-amine

Cat. No.: B14445376
CAS No.: 74119-61-2
M. Wt: 236.27 g/mol
InChI Key: VRKNPQTZUOSNLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Diphenyl-2H-1,2,3-triazol-4-amine is a heterocyclic compound belonging to the class of triazoles Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Diphenyl-2H-1,2,3-triazol-4-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of phenylhydrazine with benzaldehyde to form a hydrazone intermediate, which then undergoes cyclization in the presence of a suitable catalyst to yield the triazole ring . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid or sulfuric acid .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and catalysts may also be adjusted to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2,5-Diphenyl-2H-1,2,3-triazol-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce triazole amines .

Mechanism of Action

The mechanism of action of 2,5-Diphenyl-2H-1,2,3-triazol-4-amine involves its interaction with various molecular targets. In biological systems, the compound can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, making it a potential anticancer agent . The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Diphenyl-2H-1,2,3-triazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its diphenyl groups enhance its stability and reactivity, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

74119-61-2

Molecular Formula

C14H12N4

Molecular Weight

236.27 g/mol

IUPAC Name

2,5-diphenyltriazol-4-amine

InChI

InChI=1S/C14H12N4/c15-14-13(11-7-3-1-4-8-11)16-18(17-14)12-9-5-2-6-10-12/h1-10H,(H2,15,17)

InChI Key

VRKNPQTZUOSNLY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN(N=C2N)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.